2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 145071-38-1
VCID: VC21121182
InChI: InChI=1S/C16H20N2O3/c1-20-17-12-15-8-5-10-18(13-15)16(19)21-11-9-14-6-3-2-4-7-14/h2-4,6-8,12H,5,9-11,13H2,1H3/b17-12+
SMILES: CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

CAS No.: 145071-38-1

Cat. No.: VC21121182

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate - 145071-38-1

Specification

CAS No. 145071-38-1
Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 2-phenylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C16H20N2O3/c1-20-17-12-15-8-5-10-18(13-15)16(19)21-11-9-14-6-3-2-4-7-14/h2-4,6-8,12H,5,9-11,13H2,1H3/b17-12+
Standard InChI Key JDOQFCLBKHCQSK-SFQUDFHCSA-N
Isomeric SMILES CO/N=C/C1=CCCN(C1)C(=O)OCCC2=CC=CC=C2
SMILES CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2
Canonical SMILES CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator